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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547 Get Quote

(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound that holds significant

potential as a versatile building block in the design and synthesis of novel therapeutic agents.

Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl

functional groups, offer multiple points for chemical modification, making it an attractive starting

material for the development of diverse molecular scaffolds. This document provides an

overview of its applications in medicinal chemistry, along with detailed protocols for its potential

synthesis and utilization.

Applications in Drug Discovery
While direct applications of (4-Methoxypyridin-3-yl)methanol are not extensively documented

in publicly available literature, the broader class of methoxypyridine derivatives has been

successfully employed in the development of a range of biologically active molecules. Based

on the established roles of analogous compounds, (4-Methoxypyridin-3-yl)methanol is a

promising candidate for the synthesis of inhibitors for various enzymes and receptors.

Notably, substituted methoxypyridine cores are integral components of potent inhibitors of

phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of

which are crucial targets in cancer therapy.[1] The pyridine nitrogen can act as a hydrogen

bond acceptor, while the methoxy group can occupy hydrophobic pockets in the active sites of

these kinases. The hydroxymethyl group at the 3-position provides a convenient handle for

further structural elaboration to optimize potency and pharmacokinetic properties.
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Furthermore, related pyridine-containing structures are key intermediates in the synthesis of

proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[2] The

hydroxymethyl group can be readily converted into a leaving group to facilitate coupling with a

benzimidazole moiety, a common feature of many PPIs.

Physicochemical Properties
A summary of the key physicochemical properties of (4-Methoxypyridin-3-yl)methanol is
presented below.

Property Value

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

SMILES COC1=C(C=NC=C1)CO

InChI
InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-

9/h2-4,9H,5H2,1H3

Predicted XlogP -0.1

Data sourced from PubChem CID 10844447.[3]

Experimental Protocols
The following sections provide detailed experimental protocols. Note that the synthesis of (4-
Methoxypyridin-3-yl)methanol is a proposed method based on established procedures for

analogous compounds, as specific literature for its preparation is limited.

Synthesis of (4-Methoxypyridin-3-yl)methanol
This proposed synthesis is adapted from methodologies used for structurally similar

compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][4] The workflow involves

the reduction of a corresponding carboxylic acid or ester, which can be prepared from

commercially available starting materials.

Workflow for the Proposed Synthesis of (4-Methoxypyridin-3-yl)methanol
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Caption: Proposed synthetic workflow for (4-Methoxypyridin-3-yl)methanol.

Step 1: Esterification of 4-Methoxynicotinic Acid

To a stirred solution of 4-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), cool

the mixture to 0 °C.

Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture and remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution,

followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the methyl 4-methoxynicotinate.

Step 2: Reduction of Methyl 4-Methoxynicotinate

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous

tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool

the mixture to 0 °C.

Slowly add a solution of methyl 4-methoxynicotinate (1 equivalent) in anhydrous THF (5

volumes) dropwise, keeping the internal temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential

addition of water, 15% aqueous sodium hydroxide, and water.

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

Combine the filtrates and concentrate under reduced pressure to afford the crude (4-
Methoxypyridin-3-yl)methanol.

Purify the crude product by column chromatography on silica gel.

Utilization in the Synthesis of a PI3K/mTOR Inhibitor
Scaffold
The following protocol illustrates how (4-Methoxypyridin-3-yl)methanol can be used as a

building block in the synthesis of a hypothetical sulfonamide methoxypyridine derivative, a

scaffold known to exhibit PI3K/mTOR inhibitory activity.[1]

Logical Workflow for Application in PI3K/mTOR Inhibitor Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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